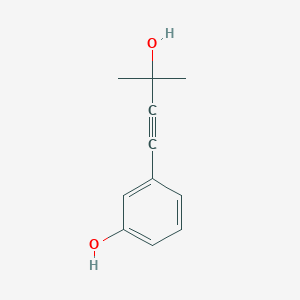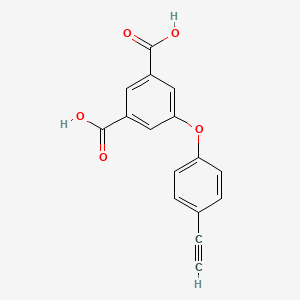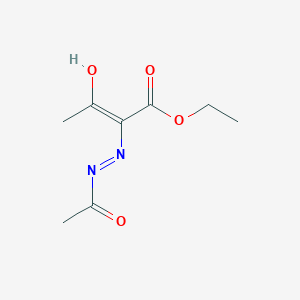
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetyldiazenyl group and a hydroxybutenoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetyldiazenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetyldiazenyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate.
Reduction: Formation of ethyl (E)-2-(amino)-3-hydroxybut-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The acetyldiazenyl group can undergo biotransformation to release reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxybutenoate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
類似化合物との比較
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the acetyldiazenyl group and has different reactivity.
Ethyl (E)-2-(diazenyl)-3-hydroxybut-2-enoate: Similar structure but without the acetyl group, leading to different chemical properties.
Ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate: An oxidized form with distinct reactivity.
特性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12N2O4/c1-4-14-8(13)7(5(2)11)10-9-6(3)12/h11H,4H2,1-3H3/b7-5+,10-9? |
InChIキー |
CWQCTZZSFDBDKD-VXPPUNLPSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC(=O)C |
正規SMILES |
CCOC(=O)C(=C(C)O)N=NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


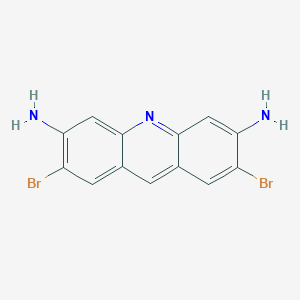
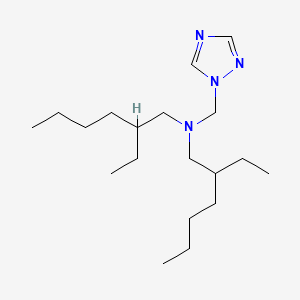

![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
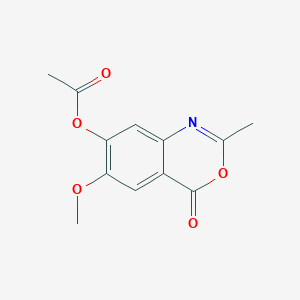
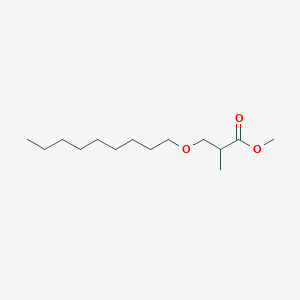
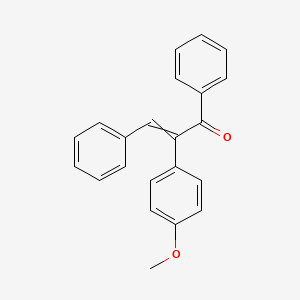
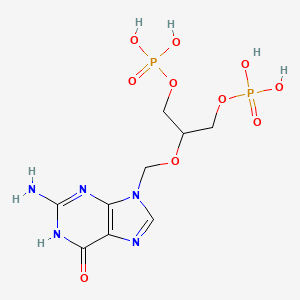
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
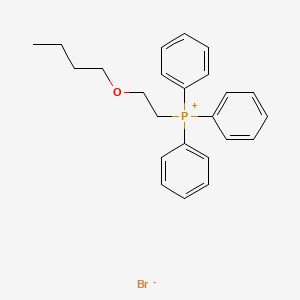

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
